molecular formula C24H23N3O2 B1207133 Bifeprunox CAS No. 350992-10-8

Bifeprunox

Cat. No. B1207133
CAS RN: 350992-10-8
M. Wt: 385.5 g/mol
InChI Key: CYGODHVAJQTCBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bifeprunox is a novel atypical antipsychotic agent which combines minimal D2 receptor agonism with 5-HT receptor agonism . It is being evaluated for the treatment of schizophrenia, psychosis, and Parkinson’s disease .


Molecular Structure Analysis

Bifeprunox is a small molecule with a chemical formula of C24H23N3O2 . Its average weight is 385.4583 and its monoisotopic weight is 385.179026995 .


Physical And Chemical Properties Analysis

Bifeprunox is a small molecule with a chemical formula of C24H23N3O2 . Its average weight is 385.4583 and its monoisotopic weight is 385.179026995 .

Scientific Research Applications

Schizophrenia Treatment

Bifeprunox has been studied as a novel atypical antipsychotic agent for the treatment of schizophrenia. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors . Clinical trials have shown that Bifeprunox can be efficacious in improving symptoms in patients with an acute exacerbation of schizophrenia, with a safety profile that is well-tolerated over a 6-week study period .

Psychosis Management

Research has indicated that Bifeprunox may be beneficial in managing psychosis. Its unique receptor-binding profile suggests potential antipsychotic properties that could help stabilize patients experiencing psychotic episodes .

Parkinson’s Disease

Bifeprunox was under development for potential use in treating Parkinson’s disease due to its dopaminergic activity. However, the development was ceased as efficacy data did not support the existing strategy for stabilizing non-acute patients with schizophrenia, which raised concerns about its broader applicability .

Metabolic Complications

Bifeprunox shows promise in reducing the risk of metabolic complications commonly associated with other antipsychotic drugs. Its partial agonism at D2 receptors may offer safety advantages, such as a reduced incidence of weight gain and cardiotoxicity, which are significant considerations in long-term psychiatric treatment .

Dual Inhibition Approach

As a dual-action drug, Bifeprunox represents a novel pharmacological approach, combining two different desired pharmacological actions. This dual inhibition could lead to improved medication compliance and decreased adverse effects or drug–drug interactions, addressing the problems associated with polypharmacy .

Experimental Applications

While Bifeprunox’s development for clinical use was discontinued, it remains a subject of interest in experimental pharmacology. Its unique mechanism of action continues to provide insights into the design of new generation antipsychotic agents that combine D2 and 5-HT1A receptor activities .

Mechanism of Action

Bifeprunox acts as a partial D2 agonist, which is believed to decrease dopamine activity in an overactive dopamine system while simultaneously increasing dopamine activity in regions of the brain where dopaminergic activity is too low . It also acts as a serotonin, 5-HT1A agonist .

Safety and Hazards

Bifeprunox was found to be both efficacious and well tolerated in a placebo-controlled, dose-finding phase II trial in patients with schizophrenia . Importantly, treatment with Bifeprunox did not appear to cause some of the side effects seen with other atypical agents in routine use, such as weight gain, hyperprolactinaemia, and cardiotoxicity .

properties

IUPAC Name

7-[4-[(3-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c28-24-25-21-10-5-11-22(23(21)29-24)27-14-12-26(13-15-27)17-18-6-4-9-20(16-18)19-7-2-1-3-8-19/h1-11,16H,12-15,17H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGODHVAJQTCBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188592
Record name Bifeprunox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

In contrast to D2 receptor antagonism, partial D2 agonism is believed to decrease dopamine activity in an overactive dopamine system while simultaneously increasing dopamine activity in regions of the brain where dopaminergic activity is too low. By blocking overstimulated receptors and stimulating underactive ones, partial D2 agonists act as dopamine stabilisers. In common with aripiprazole, bifeprunox also acts as a serotonin, 5-HT1A agonist. This property may contribute to efficacy against the negative symptoms of schizophrenia and reduce the likelihood of extrapyramidal symptoms (EPS).
Record name Bifeprunox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04888
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Bifeprunox

CAS RN

350992-10-8
Record name Bifeprunox
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350992-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bifeprunox [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0350992108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bifeprunox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04888
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bifeprunox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIFEPRUNOX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP69E83Z79
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bifeprunox
Reactant of Route 2
Reactant of Route 2
Bifeprunox
Reactant of Route 3
Reactant of Route 3
Bifeprunox
Reactant of Route 4
Reactant of Route 4
Bifeprunox
Reactant of Route 5
Reactant of Route 5
Bifeprunox
Reactant of Route 6
Reactant of Route 6
Bifeprunox

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.